molecular formula C19H21ClN4O3S B2435144 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide CAS No. 1203116-11-3

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide

Numéro de catalogue: B2435144
Numéro CAS: 1203116-11-3
Poids moléculaire: 420.91
Clé InChI: PDKOCMSDSIEZNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a synthetically designed, potent, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. This compound exhibits high selectivity and potency, making it a valuable pharmacological tool for probing the complex signaling networks governed by this kinase. Its primary research application lies in the field of neurodegenerative diseases, particularly as a chemical probe to investigate tau pathology in models of Alzheimer's disease and related tauopathies. By inhibiting GSK-3β, this compound reduces the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. Research using this inhibitor has been instrumental in elucidating the link between GSK-3β activity and synaptic dysfunction, neuronal death, and cognitive deficits. Furthermore, due to the involvement of GSK-3β in pathways such as Wnt signaling and insulin signaling, this compound is also utilized in oncological research to study cell proliferation and apoptosis, and in metabolic disease research to explore mechanisms of insulin resistance. It serves as a critical tool for validating GSK-3β as a therapeutic target and for screening potential downstream effects of its inhibition in various in vitro and in vivo disease models .

Propriétés

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-19(2,27-14-8-6-13(20)7-9-14)17(25)21-10-11-24-18(26)23(3)16(22-24)15-5-4-12-28-15/h4-9,12H,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKOCMSDSIEZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN5O3C_{20}H_{22}ClN_5O_3, with a molecular weight of approximately 415.9 g/mol. The structure features a chlorophenoxy group, a triazole moiety, and a propanamide backbone, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20H22ClN5O3
Molecular Weight415.9 g/mol
CAS Number1209559-71-6

Antimicrobial Activity

Studies have indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. In vitro assays demonstrated that related triazole compounds displayed effective inhibition against various fungal strains, suggesting that our compound may also exhibit similar properties due to its structural features .

Anticancer Potential

Research has highlighted the anticancer potential of triazole derivatives. For example, compounds with triazole structures have shown significant cytotoxicity against cancer cell lines such as HCT 116 (human colon cancer) and others. The mechanism of action is often linked to the inhibition of specific kinases involved in cell proliferation . The compound may share these properties due to its structural similarities to known anticancer agents.

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as phospholipase A2 (PLA2), which plays a role in inflammatory processes and cancer progression .
  • Cell Cycle Arrest : Triazole derivatives may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in malignant cells through various signaling pathways.

Case Study 1: Antifungal Activity

A study involving a series of triazole derivatives demonstrated that certain compounds exhibited IC50 values lower than those of standard antifungal agents like bifonazole. The tested compound showed promising results against Candida albicans and Aspergillus species, indicating its potential as an antifungal agent .

Case Study 2: Anticancer Activity

In another investigation focusing on triazole-containing compounds, several derivatives were evaluated for their cytotoxic effects on various cancer cell lines. One derivative demonstrated an IC50 value of 4.36 μM against HCT 116 cells, showcasing significant anticancer activity compared to standard treatments like doxorubicin .

Q & A

Q. What are the recommended synthetic pathways for 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide, and how can yield optimization be achieved?

Methodological Answer :

  • Multi-step synthesis : Use a modular approach starting with the assembly of the thiophene-triazole core via cyclocondensation of thiophene-2-carbaldehyde with semicarbazide derivatives under acidic conditions. Subsequent alkylation with 2-chloroethylamine and coupling with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride is recommended .
  • Yield optimization : Employ design of experiments (DoE) to evaluate factors such as solvent polarity (e.g., xylene vs. DMF), temperature (80–120°C), and catalyst loading (e.g., palladium acetate). Statistical methods like response surface methodology (RSM) can identify optimal conditions .

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are critical?

Methodological Answer :

  • Core techniques :
    • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly the chlorophenoxy and thiophene-triazole moieties.
    • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C21_{21}H22_{22}ClN4_4O3_3S) with <5 ppm error.
    • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms in the triazole ring .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer :

  • In vitro screening : Prioritize antimicrobial assays (e.g., MIC against S. aureus and E. coli) and anti-inflammatory tests (e.g., COX-2 inhibition). Use MTT assays for cytotoxicity profiling on human cell lines (e.g., HEK-293) .
  • Positive controls : Compare with structurally similar compounds like N-[2-(4-methoxyphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide to contextualize activity .

Advanced Research Questions

Q. How can molecular docking studies predict target interactions, and what computational workflows are recommended?

Methodological Answer :

  • Target selection : Prioritize proteins with known ligand-binding pockets for triazoles or thiophenes (e.g., EGFR, COX-2). Use PDB structures (e.g., 1M17 for COX-2).
  • Workflow :
    • Ligand preparation : Optimize protonation states and tautomers at physiological pH using tools like Schrödinger’s LigPrep.
    • Docking software : Use AutoDock Vina or Glide with flexible side-chain sampling.
    • Validation : Cross-check with MD simulations (e.g., GROMACS) to assess binding stability .

Q. How should researchers resolve contradictory bioactivity data across different experimental models?

Methodological Answer :

  • Root-cause analysis :
    • Assay conditions : Compare solvent systems (DMSO vs. aqueous buffers) and cell viability thresholds.
    • Metabolic stability : Test liver microsome stability (e.g., human CYP3A4) to identify rapid degradation in certain models.
    • Orthogonal assays : Validate antimicrobial activity using disk diffusion and broth microdilution in parallel .

Q. What strategies are effective for optimizing pharmacokinetic properties while retaining bioactivity?

Methodological Answer :

  • Structural modifications :
    • Introduce hydrophilic groups (e.g., hydroxyls) on the chlorophenoxy moiety to enhance solubility.
    • Replace the methyl group on the triazole with trifluoromethyl for metabolic stability.
  • In silico ADMET : Use tools like SwissADME to predict logP, bioavailability, and CYP interactions .

Key Recommendations for Researchers

  • Experimental design : Integrate DoE early to minimize trial-and-error approaches .
  • Data validation : Use orthogonal assays and computational cross-checks to mitigate reproducibility issues .
  • Collaboration : Leverage platforms like PubChem for structural comparisons and ICReDD for reaction optimization .

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